REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[Cl-].[Al+3].[Cl-].[Cl-].[C:12]1([O:18][CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>ClCCl>[CH3:19][O:18][C:12]1[CH:17]=[CH:16][C:15]([C:1](=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4])=[CH:14][CH:13]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)Cl
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
36.6 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
lower, and stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was further continued at room temperature for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate and water, in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which the dichloromethane layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.9 g | |
YIELD: PERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |